1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol
Description
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol (hereafter referred to as the target compound) is a fluorinated Schiff base featuring a naphthalen-2-ol backbone conjugated with a 2,3,4-trifluorophenylimino group. This compound is notable for its strong electron-withdrawing trifluorophenyl substituent, which enhances its acidity and chelating capacity, making it suitable for coordination chemistry and materials science applications. Its synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2,3,4-trifluoroaniline under mild acidic conditions .
Properties
IUPAC Name |
1-[(2,3,4-trifluorophenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-13-6-7-14(17(20)16(13)19)21-9-12-11-4-2-1-3-10(11)5-8-15(12)22/h1-9,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINKPNZFILMIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C(=C(C=C3)F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trifluoroaniline with naphthaldehyde under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine and naphthalen-2-ol moieties may participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
Metal-Binding and Catalytic Performance
Insights :
- The target compound’s trifluorophenyl group enhances metal-binding stability compared to methyl-substituted analogues but is slightly less stable than trifluoromethoxy derivatives due to lower electron density .
- Fluorinated ligands exhibit superior biological activity due to increased membrane permeability and resistance to metabolic degradation .
Physicochemical and Material Properties
Notable Trends:
Biological Activity
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol, identified by its CAS number 686281-02-7 and molecular formula C17H10F3NO, is a synthetic organic compound notable for its unique trifluoromethyl group and naphthalen-2-ol structure. This compound is of significant interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its structural features:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
- Binding Interactions : The imine and naphthalen-2-ol moieties can engage in hydrogen bonding and π-π interactions with biological macromolecules such as proteins and enzymes.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example:
- Flavonoids : Known for their antibacterial and antifungal activities.
- Dithiazoles : Exhibited potent activity against several bacterial strains, indicating that similar compounds may also possess significant antimicrobial capabilities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol | Lacks trifluoromethyl group | Lower lipophilicity |
| 1-[(2,3-Dichloro-phenylimino)-methyl]-naphthalen-2-ol | Different halogen substitutions | Varies in antimicrobial potency |
| 1-(Phenyliminomethyl)-naphthalen-2-ol | No trifluoromethyl group | Reduced binding affinity |
Study on Antiproliferative Activity
A study evaluating the antiproliferative effects of structurally similar compounds found that certain derivatives exhibited significant cytotoxicity against leukemic HL60 cells. The most potent derivative showed an IC50 value of 76 μM . This suggests that this compound could exhibit similar or enhanced activity due to its unique trifluoromethyl substitution.
Structure–Activity Relationship (SAR)
Research into the SAR of flavonoids has demonstrated that modifications to the molecular structure can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl can enhance the activity against specific targets. This principle may apply to the development of derivatives based on this compound for targeted therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
